Xylenol orange tetrasodium salt, IND

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H28N2Na4O13S |

|---|---|

Molecular Weight |

760.6 g/mol |

IUPAC Name |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C31H32N2O13S.4Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;;;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;/q;4*+1/p-4 |

InChI Key |

YIIQUYHVWRJXEM-UHFFFAOYSA-J |

SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Xylenol orange tetrasodium salt?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange is an organic reagent widely utilized in analytical chemistry and biomedical research.[1] It is most commonly available and used as its tetrasodium salt. This form offers excellent water solubility, making it a versatile tool in various aqueous systems.[2] Primarily, it is recognized for its function as a sensitive indicator for metal titrations, particularly complexometric titrations with EDTA in an acidic environment.[3][4] When used for metal titrations, it appears red in the presence of metal ions and turns yellow at the endpoint.[1][5] Beyond titrimetry, Xylenol orange tetrasodium salt serves as a fluorescent marker and a vital stain, especially in studies involving bone growth and calcification.[3][6][7] Its ability to form colored complexes with various metal ions also allows for its use in spectrophotometric assays.[4][8]

Historically, commercial preparations of xylenol orange were known for their impurities, sometimes containing as little as 20% of the active compound.[1] However, modern purification techniques have made purities of up to 90% available.[1]

Chemical Structure and Properties

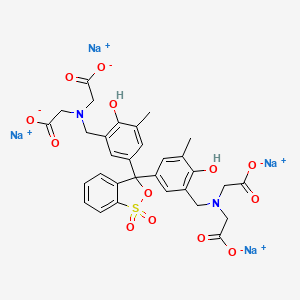

The chemical structure of Xylenol orange is characterized by a sulfonephthalein backbone functionalized with iminodiacetate groups. These groups are responsible for its metal-chelating properties.

Diagram 1: Chemical Structure of Xylenol Orange Tetrasodium Salt

Caption: A simplified diagram showing the core components and functional groups of Xylenol orange tetrasodium salt.

Quantitative Data Summary

The key physicochemical properties of Xylenol orange tetrasodium salt are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [2][6][9] |

| Molar Mass | 760.58 g/mol | [6][9] |

| CAS Number | 3618-43-7 | [2][5][6] |

| EC Number | 222-805-8 | [2][6] |

| Appearance | Very dark brown to very dark red powder/crystals | [6] |

| Melting Point | 195 °C (decomposes) | [3][6][9] |

| Solubility in Water | 510 g/L | [10] |

| pH (10 g/L in H₂O at 20°C) | 8.1 | [10] |

| Maximum Absorption (λmax) | 580 nm | [6] |

| Fluorescence Excitation Maxima | 440 nm & 570 nm | [1] |

| Fluorescence Emission Maximum | 610 nm | [1] |

Experimental Protocols

Xylenol orange tetrasodium salt is a cornerstone indicator for the complexometric titration of various metal ions. Below is a detailed protocol for the determination of Zinc (Zn²⁺) concentration using a standardized Ethylenediaminetetraacetic acid (EDTA) solution.

Protocol: Complexometric Titration of Zinc (Zn²⁺)

This protocol outlines the direct titration of a zinc ion solution with EDTA, where Xylenol orange serves as the endpoint indicator. The endpoint is marked by a sharp color change from violet-pink to yellow.[4]

Materials and Reagents:

-

Zinc-containing sample solution (unknown concentration)

-

Standardized 0.1 M EDTA solution

-

Xylenol orange indicator powder or a 0.1% aqueous solution[3]

-

Hexamethylenetetramine (Hexamine) for buffering

-

Distilled or deionized water

-

50 mL Burette

-

250 mL Erlenmeyer flasks

-

Pipettes and magnetic stirrer

Procedure:

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the zinc-containing sample solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of distilled water.

-

Buffering: Add approximately 2 grams of hexamethylenetetramine to the flask to buffer the solution to a pH between 5 and 6.[4][7] Swirl to dissolve. This pH is optimal for the formation of the Zn-Xylenol orange complex.[8]

-

Indicator Addition: Add a small amount (approx. 50 mg) of solid Xylenol orange indicator mixture or a few drops of a 0.1% indicator solution.[4][9] The solution should turn a distinct violet-pink color, indicating the formation of the zinc-indicator complex.[4]

-

Titration: Fill a clean burette with the standardized 0.1 M EDTA solution and record the initial volume. Titrate the zinc sample solution with the EDTA. As the EDTA is added, it will chelate the free Zn²⁺ ions.

-

Endpoint Determination: Continue the titration, swirling the flask continuously. As the endpoint is approached, the solution will begin to show flashes of yellow. The endpoint is reached when the solution permanently changes from violet-pink to a clear yellow.[4][11] This signifies that all the zinc has been complexed by the EDTA, releasing the free indicator into the solution.[12]

-

Recording and Calculation: Record the final volume of EDTA used. Repeat the titration at least two more times for accuracy. Calculate the concentration of zinc in the original sample using the stoichiometry of the Zn²⁺-EDTA reaction (1:1 molar ratio).

Diagram 2: Experimental Workflow for Zinc Titration

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]

- 6. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. digicollections.net [digicollections.net]

- 10. researchgate.net [researchgate.net]

- 11. uclmail.net [uclmail.net]

- 12. csun.edu [csun.edu]

An In-depth Technical Guide to the Synthesis and Purification of Xylenol Orange Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange is a widely utilized metallochromic indicator and chelating agent in analytical chemistry and various research fields. Its tetrasodium salt is particularly common due to its water solubility. The synthesis of xylenol orange is primarily achieved through a Mannich condensation reaction. However, a significant challenge in its production is the presence of impurities, most notably semi-xylenol orange and unreacted starting materials. Historically, the purity of commercially available xylenol orange has been variable, sometimes as low as 20%, which can significantly impact the accuracy and reproducibility of experimental results.[1][2] This guide provides a comprehensive overview of the synthesis and purification of xylenol orange tetrasodium salt, offering detailed experimental protocols and methods for its characterization.

Synthesis of Xylenol Orange Tetrasodium Salt

The primary route for synthesizing xylenol orange is the Mannich reaction, which involves the aminoalkylation of an active hydrogen compound.[2] In this case, cresol red is reacted with formaldehyde and iminodiacetic acid in a glacial acetic acid medium. The reaction is followed by neutralization with sodium hydroxide to yield the tetrasodium salt.

Synthesis Workflow

The synthesis process can be visualized as a multi-step workflow, starting from the preparation of the reactants to the final isolation of the crude product.

Experimental Protocol for Synthesis

This protocol is based on the principles of the Mannich reaction for the synthesis of a functionalized xylenol orange derivative and adapted for the synthesis of the parent compound.[3]

Materials:

-

Cresol Red

-

Iminodiacetic acid

-

Formaldehyde (37% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cresol red in glacial acetic acid.

-

Add iminodiacetic acid to the solution and stir until it is suspended.

-

Slowly add formaldehyde solution to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The color of the reaction mixture will change, typically to a deep red or purple.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH reaches approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

-

The crude xylenol orange tetrasodium salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and other impurities.

-

Dry the crude product in a vacuum oven at 50-60 °C.

Purification of Xylenol Orange Tetrasodium Salt

The crude product from the synthesis typically contains significant amounts of semi-xylenol orange (SXO), which has only one iminodiacetic acid group per molecule, and unreacted iminodiacetic acid.[2] Purification is crucial to obtain a high-purity product suitable for sensitive analytical applications. Column chromatography is an effective method for this purpose.

Purification Workflow

The purification process involves the separation of the desired product from impurities using chromatographic techniques.

Experimental Protocol for Purification by Column Chromatography

This protocol is based on a published method for the separation of xylenol orange and semi-xylenol orange using a cellulose column.[4]

Materials:

-

Crude xylenol orange tetrasodium salt

-

Cellulose powder for column chromatography

-

Eluent: A suitable buffered mobile phase (e.g., a gradient of aqueous buffer and an organic modifier like ethanol or isopropanol). The exact composition should be optimized based on the separation observed on thin-layer chromatography (TLC).

-

Glass chromatography column

Procedure:

-

Column Packing: Prepare a slurry of the cellulose powder in the initial eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column bed.

-

Sample Preparation: Dissolve the crude xylenol orange tetrasodium salt in a minimum amount of the initial eluent.

-

Loading the Column: Carefully load the dissolved sample onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. A stepwise or linear gradient of increasing organic modifier concentration can be used to separate the components. Xylenol orange, being more polar than semi-xylenol orange, will elute later.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Analysis of Fractions: Analyze the collected fractions using a suitable method such as thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing the pure xylenol orange.

-

Isolation of Pure Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the purified xylenol orange tetrasodium salt in a vacuum oven.

Quality Control and Data Presentation

The purity of the synthesized and purified xylenol orange tetrasodium salt should be assessed using various analytical techniques.

Analytical Methods

-

Spectrophotometry: The purity of xylenol orange can be estimated by measuring its absorbance at its maximum absorption wavelength (around 575-580 nm in the presence of a metal ion like zinc) and comparing it to a standard of known purity.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity and quantifying the amount of xylenol orange and its impurities. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is typically used.[6]

-

Titration: The performance of the purified xylenol orange as a metal indicator can be evaluated by titrating a known concentration of a metal ion (e.g., Zn²⁺) with a standard solution of EDTA.[7]

Data Summary

The following table summarizes typical data that should be collected and analyzed during the synthesis and purification process.

| Parameter | Synthesis (Crude Product) | Purification (Pure Product) | Target Value/Range |

| Yield (%) | 70-85% | 40-60% (overall) | >90% (Purification Step) |

| Appearance | Dark red-brown powder | Dark red crystalline powder | Conforms to standard |

| Purity by HPLC (%) | 50-70% | >95% | >95% |

| λmax (nm) | ~578 nm (in complex) | ~578 nm (in complex) | 575-580 nm |

| Molar Absorptivity | Variable | Consistent with standard | Conforms to standard |

| Performance in Titration | May show indistinct endpoint | Sharp color change at endpoint | Conforms to standard |

Logical Relationship of Impurities

The primary impurity in the synthesis of xylenol orange is semi-xylenol orange, which arises from the incomplete reaction of cresol red with iminodiacetic acid and formaldehyde.

Conclusion

The synthesis and purification of high-purity xylenol orange tetrasodium salt are critical for its reliable use in research and analytical applications. The Mannich condensation provides a direct route to its synthesis, but careful purification, primarily through column chromatography, is necessary to remove significant impurities like semi-xylenol orange. Rigorous quality control using techniques such as HPLC and spectrophotometry is essential to ensure the final product meets the required specifications for sensitive applications in drug development and other scientific fields.

References

- 1. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]

- 2. Xylenol orange - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Separation and acid equilibria of xylenol orange and semi-xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gijash.com [gijash.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Xylenol Orange Tetrasodium Salt: Properties, Analysis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xylenol orange tetrasodium salt, a crucial reagent in various scientific and research applications. This document details its fundamental chemical properties, provides comprehensive experimental protocols for its use in metal ion quantification, and explores its relevance in drug development and biological research.

Core Properties of Xylenol Orange Tetrasodium Salt

Xylenol orange tetrasodium salt is a complex organic molecule widely used as a metal indicator in complexometric titrations. Its ability to form distinctly colored complexes with metal ions makes it an invaluable tool for quantitative analysis.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S | [1][2] |

| Molar Mass | 760.58 g/mol | [3][4][5] |

| CAS Number | 3618-43-7 | [3][6] |

| Appearance | Red-brown to dark brown crystalline powder | [4] |

| Melting Point | 210 °C (decomposition) | [4] |

| Solubility in Water | 510 g/L | [4] |

| pH Value (20 °C) | 8.1 | [4] |

Experimental Protocols: Quantification of Metal Ions

Xylenol orange tetrasodium salt is a primary indicator for the complexometric titration of various metal ions with ethylenediaminetetraacetic acid (EDTA). Below are detailed protocols for the determination of zinc ions, a common application relevant to biological and pharmaceutical research.

Preparation of Requisite Solutions

a) 0.01 M EDTA Standard Solution:

-

Accurately weigh 3.722 g of disodium EDTA dihydrate.

-

Dissolve the weighed solid in distilled water.

-

Transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

b) Xylenol Orange Indicator Solution (0.5% w/v):

-

Weigh 0.5 g of Xylenol orange tetrasodium salt.

-

Dissolve it in 100 mL of distilled water.

c) Hexamine (Hexamethylenetetramine) Buffer:

-

This is typically used as a solid to adjust and maintain the pH of the titration solution.

d) Standard Zinc Solution (for standardization of EDTA):

-

Accurately weigh approximately 0.654 g of pure zinc metal.

-

Dissolve it in a minimal amount of dilute hydrochloric acid.

-

Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water. This will create a solution of approximately 0.01 M zinc.

Standardization of the EDTA Solution

-

Pipette 25.0 mL of the standard zinc solution into a 250 mL conical flask.

-

Add approximately 75 mL of distilled water.

-

Add a small amount of solid hexamine to adjust the pH to around 5.0-6.0.

-

Add 2-3 drops of the Xylenol orange indicator solution. The solution will turn a reddish-purple color.

-

Titrate with the prepared EDTA solution until the color changes sharply from reddish-purple to a clear yellow.

-

Repeat the titration at least three times and calculate the average volume of EDTA used.

-

The molarity of the EDTA solution can be calculated using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the zinc solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.

Determination of Zinc in a Sample

-

Prepare the sample by dissolving a known weight in a suitable solvent and diluting it to a known volume.

-

Pipette a known volume of the sample solution into a 250 mL conical flask.

-

Follow the same procedure as for the standardization of EDTA (addition of water, buffer, and indicator).

-

Titrate with the standardized EDTA solution until the endpoint (reddish-purple to yellow) is reached.

-

Calculate the concentration of zinc in the sample based on the volume of EDTA consumed.

Applications in Drug Development and Research

The quantification of metal ions is critical in many areas of drug development and biological research. Zinc, for instance, is an essential cofactor for numerous enzymes and plays a vital role in various signaling pathways.[1][6] Therefore, the ability to accurately measure its concentration is of paramount importance.

High-Throughput Screening (HTS) Assays

Xylenol orange-based assays can be adapted for high-throughput screening of compounds that chelate metal ions or inhibit metalloenzymes. A modified ferrous oxidation-xylenol orange (FOX) assay, for example, can be used for screening lipoxygenase activity.[7] This demonstrates the versatility of Xylenol orange in drug discovery platforms.

Role in Biological Signaling Pathways

Zinc ions are crucial second messengers in various signaling cascades.[8] For example, zinc signaling is integral to the proper functioning of the immune system.[8] The ability to quantify zinc levels using indicators like Xylenol orange allows researchers to study the role of this metal ion in health and disease, and to investigate the effects of potential drug candidates on zinc homeostasis.

Visualizations

Chelation of a Metal Ion by Xylenol Orange

Caption: Chelation of a metal ion by Xylenol orange to form a colored complex.

Experimental Workflow for Complexometric Titration

Caption: Workflow for the determination of metal ion concentration using complexometric titration.

Simplified Zinc Signaling Pathway

Caption: A simplified representation of a zinc signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Zinc by EDTA and Atomic Absorption [delloyd.50megs.com]

- 3. uclmail.net [uclmail.net]

- 4. digicollections.net [digicollections.net]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Versatile ferrous oxidation-xylenol orange assay for high-throughput screening of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Zinc Signaling in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

Xylenol orange tetrasodium salt solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Xylenol Orange Tetrasodium Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental. Xylenol orange tetrasodium salt is a widely used metallochromic indicator and chelating agent, making its solubility characteristics in various media critical for its application in analytical chemistry, biochemistry, and environmental science.[1][2][3] This guide provides a comprehensive overview of its solubility in water and organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for this process.

Solubility of Xylenol Orange Tetrasodium Salt

Xylenol orange tetrasodium salt is the salt form of xylenol orange, a chemical modification that significantly enhances its water solubility.[2][3] As a salt, it is generally characterized by high polarity, making it readily soluble in aqueous solutions but poorly soluble in most non-polar organic solvents.

Quantitative Solubility Data

The solubility of xylenol orange tetrasodium salt can vary based on factors such as compound purity, temperature, and the specific experimental method employed. The data compiled from various technical sources are presented below.

| Solvent | Reported Solubility | Conditions / Notes | Source(s) |

| Water | 510 g/L (510 mg/mL) | - | [4] |

| ~320 g/L (320 mg/mL) | at 20°C | [5] | |

| 200 mg/mL | - | [6] | |

| 20 mg/mL | Requires sonication for dissolution | [7][8] | |

| Dimethyl Sulfoxide (DMSO) | 8.33 mg/mL | Requires sonication for dissolution | [7][8] |

Note: The significant variation in reported aqueous solubility may be attributed to differences in the purity of commercial preparations, which have historically been known to contain impurities.[6]

Qualitative Solubility Observations

-

Water : Generally described as "soluble," "water soluble," or "miscible".[9][10][11][12] Its high water solubility is a key feature for its use in titrations and other aqueous analytical methods.[1]

-

Organic Solvents : While quantitative data is scarce for most organic solvents, the tetrasodium salt structure suggests low solubility in non-polar solvents. Its mobility in the environment is considered high due to its water solubility.[12] For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

Experimental Protocol for Solubility Determination

The determination of a compound's equilibrium solubility is a critical step in its characterization. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[13][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.[13]

Materials and Equipment

-

Xylenol Orange Tetrasodium Salt

-

Solvent of interest (e.g., deionized water, DMSO)

-

Analytical balance

-

Sealed glass vials or flasks (e.g., screw-cap vials)

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Detailed Methodology

-

Preparation : Add an excess amount of xylenol orange tetrasodium salt to a pre-determined volume of the solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration : Place the sealed vial in a shaker and agitate at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is fully established.[13]

-

Phase Separation : After equilibration, remove the vial and allow it to stand to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vial at high speed.[13]

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration : Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[13]

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of xylenol orange, ~575-585 nm in 0.1N NaOH) or High-Performance Liquid Chromatography (HPLC).[13][15]

-

Calculation : Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalworlds.com [chemicalworlds.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Xylenol orange tetrasodium salt CAS 3618-43-7 | 108677 [merckmillipore.com]

- 5. carlroth.com [carlroth.com]

- 6. Xylenol orange - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. XYLENOL ORANGE TETRASODIUM SALT ACS GRADE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Xylenol Orange, sodium salt, pure, water soluble 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

The Role of Xylenol Orange as a Metal Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylenol orange (XO) is a versatile metallochromic indicator widely employed in analytical chemistry for the quantitative determination of various metal ions. Its efficacy stems from its ability to form distinctly colored complexes with metal cations, providing a sharp and discernible endpoint in complexometric titrations. This technical guide provides an in-depth exploration of the mechanism of action of xylenol orange, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of xylenol orange's utility as a metal indicator.

Core Mechanism of Action

Xylenol orange belongs to the triphenylmethane class of dyes and is structurally characterized by iminodiacetate groups that confer its metal-chelating properties. The molecule is a polyprotic acid, and its chromophoric properties are highly dependent on the pH of the solution.

The fundamental principle behind its function as a metal indicator lies in a competitive complexation reaction. In a typical complexometric titration, a solution containing the metal ion of interest is initially treated with a small amount of xylenol orange, forming a colored metal-indicator complex. A strong chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is then used as the titrant. EDTA forms a more stable complex with the metal ion than xylenol orange does.

At the beginning of the titration, the metal ions are bound to xylenol orange, imparting a characteristic color to the solution (typically reddish-purple). As EDTA is added, it progressively sequesters the metal ions. At the equivalence point, all the metal ions have been complexed by the EDTA, displacing the xylenol orange and causing the solution to revert to the color of the free indicator at the specific pH of the analysis (usually yellow in acidic media). This distinct color change signals the endpoint of the titration.

The color of the free xylenol orange indicator is pH-dependent: in solutions with a pH below 6.3, it appears yellow, while in solutions with a pH above 6.3, it is red to violet.[1] The metal-XO complexes are typically intensely colored, often reddish-violet or blue-violet.[2]

Quantitative Data

The interaction of xylenol orange with various metal ions can be quantified by several key parameters, including protonation constants of the free ligand, stability constants of the metal-indicator complexes, and the absorption maxima of both the free indicator and its metal complexes.

Protonation Constants of Xylenol Orange

Xylenol orange is a hexaprotic acid (H₆L). Its protonation constants (log K) are crucial for understanding its pH-dependent color changes and its interaction with metal ions.

| Protonation Step | log K |

| H + L⁶⁻ ⇌ HL⁵⁻ | 12.2 |

| H + HL⁵⁻ ⇌ H₂L⁴⁻ | 10.5 |

| H + H₂L⁴⁻ ⇌ H₃L³⁻ | 6.7 |

| H + H₃L³⁻ ⇌ H₄L²⁻ | 2.8 |

| H + H₄L²⁻ ⇌ H₅L⁻ | 2.3 |

| H + H₅L⁻ ⇌ H₆L | 1.2 |

Table 1: Protonation constants of Xylenol Orange.

Stability Constants of Metal-Xylenol Orange Complexes

The stability constant (log K) indicates the strength of the complex formed between a metal ion and xylenol orange. Higher values denote more stable complexes.

| Metal Ion | log K (M-XO) | Conditions |

| Fe³⁺ | 13.93 (1:1 complex) | - |

| La³⁺ | 5.85 (1:1 complex) | 25°C |

| Ce³⁺ | 6.0 (1:1 complex) | 25°C |

| Nd³⁺ | 6.0 (1:1 complex) | 25°C |

| Y³⁺ | 5.48 (1:1 complex) | 25°C |

| Mg²⁺ | 4.8 (1:1 complex) | - |

| Ca²⁺ | 4.5 (1:1 complex) | - |

| Sr²⁺ | 4.2 (1:1 complex) | - |

| Ba²⁺ | 3.8 (1:1 complex) | - |

Table 2: Stability constants (log K) for selected metal-Xylenol Orange complexes.

Absorption Maxima (λmax)

The wavelength of maximum absorbance (λmax) is a key parameter for spectrophotometric applications.

| Species | λmax (nm) | pH/Conditions |

| Free XO | 440 | Acidic |

| Free XO | 575-580 | 0.1N NaOH |

| Al³⁺-XO | 550 | 3.0 |

| Bi³⁺-XO | 515-517 | Immobilized on sol-gel, nitric acid |

| Fe³⁺-XO | 560-585 | Acidic |

| Pb²⁺-XO | 578 | 6.0 |

| Zn²⁺-XO | 573 | 6.0 |

| Cd²⁺-XO | 580 | 6.0 |

| La³⁺-XO | 575 | 6.1 |

| Sr²⁺-XO | 570 | - |

Table 3: Absorption maxima for free Xylenol Orange and its metal complexes.

Signaling Pathways and Logical Relationships

The mechanism of action of xylenol orange as a metal indicator in a complexometric titration can be visualized as a signaling pathway.

Caption: Titration pathway with Xylenol Orange.

Experimental Protocols

Complexometric Titration of Zinc(II) with EDTA

This protocol outlines the direct titration of a zinc solution using EDTA with xylenol orange as the indicator.

Materials:

-

Standard 0.01 M EDTA solution

-

Zinc-containing sample solution

-

Xylenol orange indicator solution (0.1% w/v in water)

-

Hexamethylenetetramine (hexamine) buffer (to maintain pH 5.0-6.0)

-

Deionized water

-

Burette, pipette, Erlenmeyer flask

Procedure:

-

Pipette a known volume of the zinc sample solution into an Erlenmeyer flask.

-

Dilute with approximately 20 mL of deionized water.

-

Add a sufficient amount of hexamine to achieve a pH between 5.0 and 6.0.

-

Add 2-3 drops of xylenol orange indicator solution. The solution should turn a reddish-pink color.

-

Titrate with the standard 0.01 M EDTA solution until the color changes sharply from reddish-pink to a clear yellow.

-

Record the volume of EDTA used.

-

Repeat the titration for accuracy.

Calculation: The concentration of zinc can be calculated using the formula: M₁V₁ = M₂V₂ Where:

-

M₁ = Molarity of the EDTA solution

-

V₁ = Volume of the EDTA solution used

-

M₂ = Molarity of the zinc solution

-

V₂ = Volume of the zinc solution taken

Caption: Zinc titration experimental workflow.

Spectrophotometric Determination of Aluminum(III)

This protocol describes a method for the determination of aluminum using xylenol orange and measuring the absorbance of the resulting complex.

Materials:

-

Standard aluminum solution

-

Xylenol orange solution (e.g., 1.58 x 10⁻³ M)

-

Potassium hydrogen phthalate (KHP) buffer solution (0.05 M, pH 3.0)

-

Volumetric flasks (25 mL)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a series of standard aluminum solutions of known concentrations.

-

Into a 25 mL volumetric flask, pipette an aliquot of the standard or sample aluminum solution.

-

Add 1.5 mL of the xylenol orange solution.

-

Dilute to the mark with the KHP buffer solution (pH 3.0).[2]

-

Heat the flask in a water bath at 70°C for 8 minutes to accelerate the complex formation.[2]

-

Cool the solution to room temperature.

-

Measure the absorbance of the solution at 550 nm against a reagent blank.[3]

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of aluminum in the sample from the calibration curve.

Caption: Aluminum analysis experimental workflow.

Complexometric Titration of Bismuth(III) and Lead(II) in a Mixture

This protocol allows for the sequential determination of bismuth and lead in the same sample.

Materials:

-

Standard 0.05 M EDTA solution

-

Sample solution containing bismuth and lead ions

-

Xylenol orange indicator

-

Nitric acid (for pH adjustment)

-

Hexamethylenetetramine (hexamine)

Procedure:

-

Titration of Bismuth:

-

Titration of Lead:

-

To the same solution, add hexamine to raise the pH to about 5.[4]

-

The solution will turn red-violet again if lead is present.

-

Continue the titration with the same EDTA solution until the color changes back to yellow.[6]

-

The volume of EDTA used in this second titration corresponds to the lead content.

-

Management of Interfering Ions

The selectivity of xylenol orange can be enhanced by controlling the pH and using masking agents to prevent the interference of non-target metal ions.

| Interfering Ion | Masking Agent | Notes |

| Fe³⁺ | Ascorbic acid (reduction to Fe²⁺), Triethanolamine, Cyanide | Ascorbic acid is effective in the titration of Bi³⁺.[2] |

| Al³⁺ | Fluoride (e.g., NH₄F), Acetylacetone | Fluoride is a common masking agent for aluminum.[7][8] |

| Cu²⁺ | Thiourea, Thiosemicarbazide | Used in the determination of bismuth. |

| Hg²⁺ | Reduction to Hg⁰ | Can be precipitated out of the solution. |

| Ca²⁺, Mg²⁺ | Titration at acidic pH | These ions do not interfere at the low pH used for many other metal titrations. |

| Pb²⁺ | Sulfate ions | Can be used to mask lead when titrating bismuth. |

Table 4: Common interfering ions and their masking agents in complexometric titrations using Xylenol Orange.

Conclusion

Xylenol orange remains a cornerstone indicator in the field of analytical chemistry due to its reliability, sharp color transitions, and applicability to a wide range of metal ions. A thorough understanding of its mechanism of action, guided by quantitative data on protonation and stability constants, is paramount for its effective application. By carefully controlling experimental conditions such as pH and employing appropriate masking strategies, researchers can achieve high levels of accuracy and selectivity in their analyses. The protocols and data presented in this guide serve as a valuable resource for professionals in research and development, facilitating the precise quantification of metal ions in various matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. A study of Xylenol Orange and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]

- 3. asianpubs.org [asianpubs.org]

- 4. Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digicollections.net [digicollections.net]

- 6. studylib.net [studylib.net]

- 7. zenodo.org [zenodo.org]

- 8. alazharpharmacy.com [alazharpharmacy.com]

Spectral Properties of Xylenol Orange Tetrasodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Xylenol Orange tetrasodium salt. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile dye in their work. This document details the dye's absorption and fluorescence characteristics, the influence of environmental factors such as pH, and its interaction with metal ions. Experimental protocols and quantitative data are presented to facilitate practical application and further research.

Introduction to Xylenol Orange Tetrasodium Salt

Xylenol Orange tetrasodium salt is a water-soluble organic dye belonging to the triphenylmethane family.[1] Its chemical structure features multiple carboxylic acid groups, making it an excellent chelating agent for various metal ions.[2] This property, coupled with its distinct color changes, has led to its widespread use as a metal indicator in complexometric titrations and as a chromogenic reagent in spectrophotometric analysis.[2][3] Furthermore, its fluorescent properties have found applications in biochemical assays and cellular imaging.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of Xylenol Orange tetrasodium salt is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [4] |

| Molar Mass | 760.58 g/mol | [4] |

| CAS Number | 3618-43-7 | [1] |

| Appearance | Red-brown to dark brown crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

Spectral Properties

The spectral characteristics of Xylenol Orange tetrasodium salt are highly dependent on the chemical environment, particularly pH and the presence of metal ions.

Absorption Spectra

In the absence of metal ions, the absorption spectrum of Xylenol Orange tetrasodium salt exhibits significant shifts with changes in pH. In acidic solutions (pH < 6.3), it typically appears yellow, while in basic solutions (pH > 6.3), it turns red.[5] Upon chelation with metal ions, a distinct color change to red or violet is observed, accompanied by a shift in the absorption maximum.[2]

The table below summarizes the absorption maxima (λmax) under various conditions.

| Condition | λmax (nm) | Reference |

| 0.1 M NaOH | 575 - 580 | [5] |

| 0.1 M NaOH | 582 - 585 | [4][6] |

| Water (Soluble) | 583 | [7] |

| Fe³⁺ complex | ~585 | [8] |

| Fe³⁺ complex | 560 | [3] |

| Ga³⁺ complex (pH 1.2-1.7) | 530 | [9] |

| Ga³⁺ complex (pH 4.5-5.5) | 502 | [9] |

| Sr²⁺ complex | 570 | [10] |

Molar Absorptivity

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. The molar absorptivity of Xylenol Orange is highly dependent on the specific metal complex formed.

| Complex | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Reference |

| Ga³⁺ (1:1 complex) | 22,900 | 530 | [9] |

| Ga³⁺ (1:2 complex) | 16,300 | 502 | [9] |

| Fe³⁺-XO complex | 20,100 | 560 | [11] |

| Linoleic acid hydroperoxides-Fe³⁺-XO | 172,540 | 556 | [11] |

| Linolenic acid hydroperoxides-Fe³⁺-XO | 93,060 | 556 | [11] |

| Arachidonic acid hydroperoxides-Fe³⁺-XO | 81,510 | 556 | [11] |

One source also provides a specific absorptivity value for the tetrasodium salt in 0.1 M NaOH as A 1%/1cm of 580 - 790 at the absorption maximum.[4]

Fluorescence Spectra

Xylenol Orange is a fluorescent dye, and its emission properties are also influenced by its environment.[1] Recent studies have shown that it exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced in aggregated states.[12]

| Parameter | Wavelength (nm) | Reference |

| Excitation Maxima | 440, 570 | [1] |

| Emission Maximum | 610 | [1] |

Experimental Protocols

Preparation of Xylenol Orange Stock Solution

A standard stock solution of Xylenol Orange tetrasodium salt can be prepared as follows:

-

Weigh an appropriate amount of Xylenol Orange tetrasodium salt powder.

-

Dissolve the powder in high-purity water (e.g., Milli-Q) or a suitable buffer. Gentle heating may be applied to aid dissolution.[14]

-

Store the stock solution in a dark container at 4°C. The solution is typically stable for several weeks.

For specific applications, the solvent may vary. For instance, in the Ferrous Oxidation-Xylenol Orange (FOX) assay, the reagent is often prepared in methanol/water mixtures.

Measurement of Absorption Spectra

Instrumentation: A standard UV-Visible spectrophotometer is used for absorbance measurements.

Procedure:

-

Prepare a series of dilutions of the Xylenol Orange solution in the desired solvent or buffer.

-

For metal complex studies, add a known concentration of the metal ion solution to the Xylenol Orange solution and allow sufficient time for complex formation.[8]

-

Use the same solvent or buffer as a blank reference.

-

Record the absorption spectrum over the desired wavelength range (e.g., 350-700 nm).[14]

-

The absorption maximum (λmax) is determined from the resulting spectrum.

Measurement of Fluorescence Spectra

Instrumentation: A spectrofluorometer is required for fluorescence measurements.

Procedure:

-

Prepare the Xylenol Orange solution in a fluorescence-free solvent.

-

Transfer the solution to a quartz cuvette.

-

Set the excitation wavelength (e.g., 440 nm or 570 nm) and scan the emission spectrum over the desired range to determine the emission maximum.

-

Alternatively, set the emission wavelength (e.g., 610 nm) and scan the excitation spectrum to determine the optimal excitation wavelength.

Visualizations

The following diagrams illustrate the chemical structure and key spectral-related processes of Xylenol Orange.

Caption: Chemical Structure of Xylenol Orange.

Caption: pH-dependent color change of Xylenol Orange.

Caption: Metal ion chelation and its effect on the absorption spectrum.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. Xylenol Orange Indicator 0.1% [rmreagents.com]

- 3. gspchem.com [gspchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 6. Xylenol orange, tetrasodium salt, indicator for metal titration, ACS - Scharlab [scharlab.com]

- 7. Absorption [Xylenol Orange] | AAT Bioquest [aatbio.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. researchgate.net [researchgate.net]

- 12. Colorimetric Xylenol Orange: A Long-Buried Aggregation-Induced Emission Dye and Restricted Rotation for Dual-Mode Sensing of pH and Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum Yield [Xylenol Orange] | AAT Bioquest [aatbio.com]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Xylenol Orange Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3618-43-7[1]

This technical guide provides a comprehensive overview of Xylenol orange tetrasodium salt, a widely used chemical reagent in various analytical and research applications. This document details its chemical properties, experimental protocols for its use, and visual workflows to aid in experimental design and execution.

Chemical and Physical Properties

Xylenol orange tetrasodium salt is an organic reagent primarily utilized as an indicator for metal titrations.[1] It is the tetrasodium salt of xylenol orange. Historically, the purity of commercial preparations has varied, but high-purity versions are now available.[1]

| Property | Value | Reference |

| CAS Number | 3618-43-7 | [1] |

| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S | [2] |

| Molecular Weight | 760.58 g/mol | [2] |

| Appearance | Dark red-brown powder | [3] |

| Solubility | Soluble in water | [1] |

| Melting Point | 195 °C (decomposes) | [1] |

| Absorption Maximum (0.1N NaOH) | 577 - 583 nm | [4] |

Core Applications

The primary application of Xylenol orange tetrasodium salt is as a metal indicator in complexometric titrations, particularly with ethylenediaminetetraacetic acid (EDTA).[1][3] It is also employed in photometric assays for the detection of various substances.

Complexometric Titrations: In acidic solutions (pH < 6), Xylenol orange forms colored complexes with metal ions.[3] During a titration with a chelating agent like EDTA, a sharp color change from red/violet to yellow indicates the endpoint.[1][5]

Ferrous Oxidation-Xylenol Orange (FOX) Assay: This spectrophotometric method is used for the detection of hydroperoxides. The assay relies on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in the presence of xylenol orange. The resulting Fe³⁺-xylenol orange complex can be quantified by measuring its absorbance at a specific wavelength.

Experimental Protocols

A standard 0.1% (w/v) indicator solution can be prepared for use in titrations.

Procedure:

-

Weigh 0.1 g of Xylenol orange tetrasodium salt.

-

Dissolve the powder in 100 mL of distilled water.

-

If necessary, filter the solution to remove any undissolved particles.[6][7]

This protocol outlines the general steps for determining the concentration of various metal ions using Xylenol orange as an indicator. Specific conditions for different metals are summarized in Table 2.

Procedure:

-

Prepare the metal ion sample solution by dissolving a precisely weighed amount of the substance in water. Acidify with a minimal amount of an appropriate acid if necessary, and then dilute to a suitable volume (e.g., 100 mL).[5]

-

Add approximately 50 mg of xylenol orange indicator mixture.[5]

-

Adjust the pH of the solution by adding a suitable buffer (e.g., methenamine) until the solution turns a pink-violet color.[5]

-

Titrate the solution with a standardized solution of disodium edetate (e.g., 0.05 mol/L) until the color changes from pink-violet to a clear yellow.[5]

-

Record the volume of the titrant used and calculate the concentration of the metal ion.

Table 2: Conditions for Complexometric Titration of Various Metal Ions

| Metal Ion | pH Adjustment / Buffer | Endpoint Color Change | Each mL of 0.05 mol/L Disodium Edetate is Equivalent to: | Reference |

| Aluminum (Al³⁺) | Add 50 mL of 0.05 mol/L disodium edetate, neutralize with NaOH, boil, cool, and add 5 g of methenamine. | Pink-violet to Yellow (back titration with lead nitrate) | 1.349 mg of Al | [5] |

| Bismuth (Bi³⁺) | Acidify with hydrochloric acid if needed. | Pink-violet to Yellow | 10.45 mg of Bi | [5] |

| Lead (Pb²⁺) | Add sufficient methenamine (about 5 g) to turn the solution red. | Deep violet to Yellow | 10.35 mg of Pb | [5] |

| Zinc (Zn²⁺) | Add sufficient methenamine (about 5 g) to turn the solution pink-violet. | Pink-violet to Yellow | 3.268 mg of Zn | [5] |

This assay is a sensitive method for quantifying hydroperoxides.

Procedure:

-

Preparation of FOX Reagent: The reagent typically contains ferrous sulfate, xylenol orange tetrasodium salt, and perchloric acid in a methanol/water mixture. A common formulation includes 2.0 mM ferrous sulfate, 0.29 mM xylenol orange tetrasodium salt, and a specific concentration of perchloric acid (e.g., 110-660 mM) in a 9:1 methanol/water solution.[8][9]

-

Assay: In a 96-well microplate, mix 30 µL of the sample containing the hydroperoxide with 150 µL of the freshly prepared FOX reagent.[8][9]

-

Incubation: Incubate the mixture at room temperature for approximately 15 minutes.[8]

-

Measurement: Measure the absorbance of the resulting ferric-xylenol orange complex at a wavelength between 550 nm and 580 nm.[9] The concentration of hydroperoxide is proportional to the absorbance.

Mandatory Visualizations

Caption: Workflow for complexometric titration of metal ions using Xylenol orange.

Caption: Experimental workflow for the Ferrous Oxidation-Xylenol Orange (FOX) assay.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. gspchem.com [gspchem.com]

- 5. digicollections.net [digicollections.net]

- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 7. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]

- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 9. Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Purity in Commercial Xylenol Orange Tetrasodium Salt: A Technical Guide

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Xylenol orange tetrasodium salt, a widely used metallochromic indicator and chelating agent, is no exception. Historically, the purity of commercially available Xylenol orange has been a significant concern, with levels once as low as 20%.[1] While the quality has improved substantially, with purities now reaching 90% and higher, a thorough understanding of the potential impurities and the methods for assessing purity remains critical.[1] This in-depth technical guide provides a comprehensive overview of the purity levels of commercially available Xylenol orange tetrasodium salt, detailed experimental protocols for its analysis, and logical workflows to guide researchers in their quality assessment.

Understanding the Impurity Landscape

The primary impurities found in commercial preparations of Xylenol orange tetrasodium salt are semi-xylenol orange and iminodiacetic acid.[1] These impurities can arise during the synthesis of the dye and can significantly impact its performance as an indicator and chelating agent by altering its color transition points and complex-forming capabilities. Therefore, verifying the purity of the reagent is a crucial first step in any experimental workflow.

Purity Levels of Commercially Available Xylenol Orange Tetrasodium Salt

The purity of Xylenol orange tetrasodium salt can vary between suppliers and even between different batches from the same supplier. The following table summarizes publicly available purity data from various commercial sources. It is important to note that the method of purity determination can influence the reported value.

| Supplier | Grade | Purity Specification | Method of Analysis |

| High Purity Laboratory Chemicals Pvt. Ltd. | AR Grade | Absorptivity (A 1%/ 1cm, abs max in 0.1N NaOH on dried subs.) > 500 | Spectrophotometry |

| DRM CHEM | ACS | Absorptivity (A 1%/1cm at λmax) ≥ 550 | Spectrophotometry |

| MedChemExpress | - | 95.0% | Not Specified |

| ChemicalBook Supplier 1 | - | 99% | Not Specified |

| ChemicalBook Supplier 2 | - | 99% | Not Specified |

Experimental Protocols for Purity Determination

Accurate determination of Xylenol orange tetrasodium salt purity can be achieved through several analytical techniques. The following sections provide detailed protocols for three common methods: spectrophotometry, high-performance liquid chromatography (HPLC), and complexometric titration.

Spectrophotometric Determination of Dye Content

This method relies on the absorbance of light by the Xylenol orange molecule at a specific wavelength. The dye content is calculated by comparing the sample's absorbance to a known standard or by using a specific absorptivity value.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol:

-

Reagents and Materials:

-

Xylenol orange tetrasodium salt (sample to be tested)

-

Sodium hydroxide (NaOH), 0.1 N solution

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

-

Preparation of Standard Solution (if applicable):

-

Accurately weigh a known amount of a high-purity Xylenol orange tetrasodium salt standard.

-

Dissolve the standard in 0.1 N NaOH to prepare a stock solution of known concentration.

-

Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.

-

-

Preparation of Sample Solution:

-

Accurately weigh a specific amount of the commercial Xylenol orange tetrasodium salt sample.

-

Dissolve the sample in 0.1 N NaOH in a volumetric flask to achieve a final concentration within the linear range of the spectrophotometer. A concentration of approximately 0.01 g/L is often used.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for Xylenol orange in 0.1 N NaOH, which is typically between 578-584 nm.

-

Use 0.1 N NaOH as the blank.

-

Measure the absorbance of the sample solution.

-

-

Calculation of Dye Content:

-

Using a Standard Curve: Plot the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample solution from the standard curve and calculate the percentage purity.

-

Using Specific Absorptivity: The dye content can be calculated using the following formula:

-

Purity (%) = (Absorbance / (Absorptivity * Concentration [g/L] * Path length [cm])) * 100

-

The specific absorptivity (A 1%/1cm) is a constant for a pure substance. For Xylenol orange, values greater than 500 are indicative of good purity.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. This method can effectively separate Xylenol orange from its impurities, providing a more accurate assessment of purity.

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.

Experimental Protocol:

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Xylenol orange tetrasodium salt (sample and reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

-

Chromatographic Conditions (A Suggested Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is recommended to ensure the elution of all components. A possible gradient could be:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 435 nm (for the protonated form) or the λmax in the mobile phase.

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Prepare a stock solution of the Xylenol orange tetrasodium salt sample in the initial mobile phase composition.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Calculation:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram. The area of the main peak corresponding to Xylenol orange is proportional to its concentration.

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of Xylenol Orange Peak / Total Area of All Peaks) * 100

-

-

Complexometric Titration for Assessing Indicator Performance

While primarily used as an indicator for metal titrations, a complexometric titration can also be adapted to assess the functional purity of Xylenol orange. This method evaluates the indicator's ability to form a distinct color change at the equivalence point.

Principle: A solution of a metal ion is titrated with a standard solution of a chelating agent (e.g., EDTA). Xylenol orange is used as the indicator. A sharp and accurate color change from the metal-indicator complex color to the free indicator color at the equivalence point is indicative of a high-quality indicator.

Experimental Protocol:

-

Reagents and Materials:

-

Xylenol orange tetrasodium salt (sample to be tested)

-

Zinc sulfate (ZnSO₄) or other suitable metal salt, standard solution (e.g., 0.05 M)

-

Ethylenediaminetetraacetic acid (EDTA), disodium salt, standard solution (e.g., 0.05 M)

-

Hexamethylenetetramine (urotropine) buffer (pH ~5-6)

-

Burette, pipettes, conical flasks

-

-

Procedure:

-

Pipette a known volume of the standard zinc sulfate solution into a conical flask.

-

Add a sufficient amount of the hexamethylenetetramine buffer to adjust the pH to approximately 5-6.

-

Add a small, accurately weighed amount of the Xylenol orange tetrasodium salt indicator (or a few drops of a prepared indicator solution). The solution should turn a distinct red or violet color.

-

Titrate the solution with the standard EDTA solution.

-

The endpoint is reached when the color of the solution sharply changes from red/violet to a clear yellow.

-

Record the volume of EDTA solution used.

-

-

Evaluation of Purity:

-

The sharpness of the endpoint is a qualitative indicator of purity. A sluggish or indistinct color change may suggest the presence of impurities.

-

For a more quantitative assessment, the amount of metal ion can be calculated from the volume of EDTA used and compared to the known concentration of the standard metal solution. A significant deviation may indicate interference from impurities in the Xylenol orange.

-

Conclusion

The purity of Xylenol orange tetrasodium salt is a critical factor for its effective use in research and development. While the quality of commercially available products has significantly improved, it is still incumbent upon the user to verify the purity, especially for sensitive applications. The experimental protocols provided in this guide offer robust methods for assessing the purity of Xylenol orange. By employing these techniques, researchers can ensure the quality of their reagents, leading to more accurate and reliable experimental outcomes.

References

An In-depth Technical Guide to the Safe Handling of Xylenol Orange Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for xylenol orange tetrasodium salt. The information is compiled and synthesized from various Safety Data Sheets (SDSs) to ensure a thorough understanding of the associated hazards and the necessary safety measures for laboratory use.

Chemical Identification and Physical Properties

Xylenol orange tetrasodium salt is a complex organic molecule commonly used as a metal indicator in titrations.[1][2] While it is a valuable reagent in analytical chemistry, a thorough understanding of its properties is essential for safe handling.

Table 1: Physical and Chemical Properties of Xylenol Orange Tetrasodium Salt

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [3][4] |

| Molecular Weight | 760.6 g/mol | [3] |

| Appearance | Dark red to reddish-brown powder/solid | [4][5] |

| Odor | Odorless | [4] |

| Melting Point | 195 °C (decomposes) | [6] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal conditions of use and storage. May be moisture sensitive. | [2][5][6] |

Hazard Identification and Toxicological Information

According to multiple safety data sheets, xylenol orange tetrasodium salt is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7] However, as with any chemical, it should be handled with care to minimize exposure.

Table 2: Toxicological Data Summary

| Toxicological Endpoint | Data | Source(s) |

| Acute Oral Toxicity | No data available | [8] |

| Acute Dermal Toxicity | No data available | [8] |

| Acute Inhalation Toxicity | No data available | [8] |

| Skin Corrosion/Irritation | May cause mild irritation | [5][9] |

| Serious Eye Damage/Irritation | May cause mild irritation. Dust may cause eye irritation. | [5][10] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [9] |

| Reproductive Toxicity | No information available | [7] |

Note: The consistent reporting of "No data available" for many toxicological endpoints highlights the need for careful handling to avoid unnecessary exposure, following the precautionary principle.

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety in the laboratory. The following are best practices synthesized from multiple sources.

Safe Handling Practices

-

General Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.[11]

-

Ventilation: Use in a well-ventilated area. If dust is generated, use appropriate exhaust ventilation.[12]

-

Avoid Contact: Minimize all unnecessary personal contact. Avoid contact with skin and eyes.[11]

-

Dust Generation: Avoid generating dust. Use dry clean-up procedures.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.

Storage Conditions

-

Container: Keep containers securely sealed when not in use.[11]

-

Location: Store in a cool, dry, well-ventilated area.[13][14]

-

Incompatible Materials: Store away from strong oxidizing agents.[5]

-

Labeling: Ensure all containers are clearly labeled.[11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a crucial barrier against chemical exposure.

Caption: PPE selection workflow for handling xylenol orange tetrasodium salt.

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and clean-up procedures should be followed.

First-Aid Measures

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[4][9]

-

In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.[4][9]

-

If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][9]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[4]

Accidental Release Measures

For minor spills, the following workflow should be implemented. For major spills, evacuate the area and contact emergency responders.

Caption: Workflow for responding to a minor spill of xylenol orange tetrasodium salt.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of xylenol orange tetrasodium salt are not provided in the reviewed Safety Data Sheets. The toxicological data is generally presented as "no data available," indicating that specific studies may not have been conducted or are not publicly accessible.

For researchers requiring such data, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the appropriate starting point for designing experiments to assess endpoints such as acute toxicity (e.g., OECD Test Guideline 420, 423, or 425 for oral toxicity), skin irritation/corrosion (OECD 439, 431), and eye irritation/corrosion (OECD 437, 492). These protocols provide detailed methodologies for conducting such tests.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[9] Do not dispose of down the drain or with regular trash.[12] Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

Xylenol orange tetrasodium salt is not classified as a hazardous material, yet it requires careful handling due to the lack of comprehensive toxicological data. By adhering to the handling, storage, and PPE guidelines outlined in this document, researchers, scientists, and drug development professionals can safely work with this chemical, minimizing the risk of exposure and ensuring a safe laboratory environment. The precautionary principle should always be applied when handling substances with incomplete toxicological profiles.

References

- 1. Xylenol orange - Wikipedia [en.wikipedia.org]

- 2. Xylenol orange tetrasodium salt | 3618-43-7 [chemicalbook.com]

- 3. Xylenol Orange tetrasodium | C31H28N2Na4O13S | CID 107431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. alphachem.ca [alphachem.ca]

- 6. Xylenol orange tetrasodium salt | CAS#:3618-43-7 | Chemsrc [chemsrc.com]

- 7. actylislab.com [actylislab.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. cie.unam.mx [cie.unam.mx]

- 10. lobachemie.com [lobachemie.com]

- 11. somatco.com [somatco.com]

- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]

Methodological & Application

Application Notes: Complexometric Titration of Zinc Using Xylenol Orange Tetrasodium Salt

Introduction

Complexometric titration is a widely used analytical technique for the determination of metal ion concentrations. This application note details the use of Xylenol Orange tetrasodium salt as an indicator for the complexometric titration of zinc (Zn²⁺) with ethylenediaminetetraacetic acid (EDTA). Xylenol Orange is a metallochromic indicator that forms a distinctively colored complex with zinc ions.[1][2][3] At the endpoint of the titration, EDTA, a stronger chelating agent, displaces the Xylenol Orange from the zinc-indicator complex, resulting in a sharp color change.[4][5] This method is valued for its simplicity, speed, and accuracy in determining zinc content in various samples, including pharmaceuticals and alloys.[6][7][8]

Principle

The titration is based on the formation of a stable, water-soluble complex between zinc ions and EDTA. Xylenol Orange is used as an indicator, which forms a red-violet complex with zinc ions in a slightly acidic to neutral medium (pH 5.0-6.0).[1][7][9] During the titration with a standard EDTA solution, EDTA progressively complexes with the free zinc ions. At the equivalence point, all the free zinc has been chelated by EDTA. A slight excess of EDTA then displaces the Xylenol Orange from the zinc-indicator complex, causing the solution to change color from red-violet to a distinct yellow, signaling the endpoint of the titration.[4][8][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the complexometric titration of zinc using Xylenol Orange.

| Parameter | Value | Reference |

| Titrant | EDTA (ethylenediaminetetraacetic acid) | [4][8] |

| Analyte | Zinc (Zn²⁺) | [4][6] |

| Indicator | Xylenol Orange tetrasodium salt | [1][11] |

| Optimal pH Range | 5.0 - 6.2 | [1][7][9] |

| Buffer | Hexamethylenetetramine or Acetate Buffer | [9][11][12] |

| Color Change at Endpoint | Red/Violet-Pink to Yellow | [4][8][10] |

| Stoichiometry (Zn²⁺:EDTA) | 1:1 | [1][4] |

| Indicator Preparation | 0.1% - 0.2% w/v in water or as a triturate with KNO₃ | [8][12][13] |

Experimental Protocols

1. Preparation of Reagents

-

Standard Zinc Solution (0.01 M): Accurately weigh approximately 0.654 g of ACS reagent grade zinc metal. Dissolve it in a minimal amount of dilute hydrochloric acid (1+1) and quantitatively transfer to a 1 L volumetric flask. Dilute to the mark with deionized water.[12]

-

EDTA Solution (0.01 M): Dissolve approximately 3.722 g of disodium EDTA dihydrate in deionized water in a 1 L volumetric flask and dilute to the mark. Standardize this solution against the primary standard zinc solution.

-

Xylenol Orange Indicator Solution (0.2% w/v): Dissolve 0.2 g of Xylenol Orange tetrasodium salt in 100 mL of deionized water.[12] Alternatively, a xylenol orange triturate can be prepared by grinding 1 part of xylenol orange with 99 parts of potassium nitrate.[13]

-

Buffer Solution (pH 5.5): An acetate buffer can be prepared using acetic acid and sodium acetate.[1] Alternatively, hexamethylenetetramine can be used directly to adjust the pH.[9][11]

2. Standardization of EDTA Solution

-

Pipette 25.00 mL of the standard zinc solution (0.01 M) into a 250 mL Erlenmeyer flask.

-

Add approximately 75 mL of deionized water.

-

Add the buffer solution to adjust the pH to approximately 5.5.

-

Add 2-3 drops of the Xylenol Orange indicator solution. The solution should turn a red-violet color.[11]

-

Titrate with the prepared EDTA solution from a burette with constant stirring.

-

The endpoint is reached when the color of the solution sharply changes from red-violet to a clear yellow.[8][10]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times to ensure reproducibility.

-

Calculate the exact molarity of the EDTA solution.

3. Titration of an Unknown Zinc Sample

-

Accurately weigh or pipette a known amount of the sample containing zinc into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in a suitable solvent (e.g., deionized water or dilute acid) and dilute with deionized water to approximately 100 mL.

-

Adjust the pH of the solution to approximately 5.5 using the buffer solution.

-

Add 2-3 drops of the Xylenol Orange indicator solution.

-

Titrate with the standardized EDTA solution until the color changes from red-violet to yellow.

-

Record the volume of EDTA solution consumed.

-

Calculate the concentration of zinc in the sample.

Interferences

Several metal ions can interfere with the titration by also forming complexes with EDTA. Common interfering ions include copper, lead, iron, aluminum, and cadmium.[6] Masking agents, such as sodium thiosulfate for copper, can be used to prevent this interference.[6][8] Separation techniques like precipitation or ion exchange may be necessary for complex sample matrices.[1][6]

Visualizations

Caption: Experimental workflow for the complexometric titration of zinc.

References

- 1. scribd.com [scribd.com]

- 2. The photometric determination of zinc with xylenol orange (1961) | Karel Študlar | 23 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. uclmail.net [uclmail.net]

- 5. Estimation of Zinc by EDTA | DOCX [slideshare.net]

- 6. Determination of zinc in ore by EDTA titration [jstage.jst.go.jp]

- 7. Use of xylenol orange and cetylpyridinium chloride in rapid spectrophotometric determination of zinc in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmfrc.org [nmfrc.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105445414A - Chemical analysis determination method of zinc content of molecular sieve - Google Patents [patents.google.com]

- 13. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for EDTA Titration with Xylenol Orange Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for the quantitative determination of metal ions. This method relies on the formation of a stable, water-soluble complex between the metal ion and the chelating agent, EDTA. The endpoint of the titration is detected using a metallochromic indicator, which changes color when it is displaced from the metal ion by EDTA.

Xylenol orange is a versatile and commonly used indicator for the EDTA titration of various metal ions, particularly in acidic solutions.[1] It provides a sharp and distinct color change, making it suitable for the analysis of metals such as zinc, lead, bismuth, and aluminum.[2] In acidic conditions, the solution containing the metal-xylenol orange complex is typically red or pink-violet, while the free indicator is yellow.[2][3] This application note provides a detailed protocol for performing EDTA titrations with xylenol orange, including reagent preparation, experimental procedures for different metal ions, and guidance on data interpretation.

Data Presentation

The following table summarizes the key quantitative parameters for the EDTA titration of selected metal ions using xylenol orange indicator.